molecular formula C25H31N3O7 B2511001 2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate CAS No. 1421530-95-1

2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate

Cat. No. B2511001
CAS RN: 1421530-95-1
M. Wt: 485.537
InChI Key: SMDRLAMIVCFZOR-UHFFFAOYSA-N
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Description

The compound "2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate" is a chemical entity that belongs to the class of imidazo[1,2-a]pyridine derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests the presence of a piperidine and imidazo[1,2-a]pyridine moiety, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes. One such method involves the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . Another synthetic approach includes the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with chlorinated pyridine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted or serve as inspiration for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex, with various substituents influencing their overall conformation and properties. For instance, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined to be nonplanar with the piperidine ring adopting a chair conformation . The dihedral angle between the pyridine and benzene rings can significantly affect the molecule's geometry and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in a range of chemical reactions. They can act as fluorescent probes for mercury ions, indicating their potential utility in sensing applications . Additionally, they can form complexes with various metals, as seen in the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes, which exhibit interesting thermal and magnetic properties . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives in forming new compounds with diverse functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's density, melting point, and stability . The presence of substituents such as dimethoxybenzyl groups can affect the molecule's lipophilicity and, consequently, its pharmacokinetic properties . The electronic spectra and magnetic properties of metal complexes derived from imidazo[1,2-a]pyridine derivatives can also be indicative of their potential applications in materials science .

Scientific Research Applications

Anti-Alzheimer's Agents

Compounds structurally related to the specified chemical, specifically N-benzylated derivatives, have been synthesized and evaluated for their anti-Alzheimer's activity. These compounds are designed based on the lead compound donepezil, which is a major drug prescribed for managing Alzheimer's disease. Through structural modifications, certain derivatives have exhibited excellent anti-Alzheimer's profiles in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, showcasing their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine skeleton, closely related to the specified compound, serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, providing valuable insights into their stability and potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).

Organic Synthesis

Research has also delved into the multicomponent reactions of imidazo[1,2-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the efficient synthesis of fully substituted furans. This demonstrates the utility of imidazo[1,2-a]pyridine derivatives in organic synthesis, offering straightforward approaches to compounds that are challenging to access through other methods (Pan et al., 2010).

Catalysis

Imidazo[1,2-a]pyridine derivatives have been used in catalysis, exemplified by the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source. This process involves the coupling of sp3- and sp2-hybridized carbons, showcasing the potential of these compounds in facilitating catalytic reactions (Kaswan et al., 2016).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with the active site region of oxidoreductase proteins .

Mode of Action

It is suggested that the compound may interact with the active site region of oxidoreductase proteins . In the active site region of oxidoreductase 1XDQ protein, amino acids such as Glu 48, Tyr47, Phe46, Gly205 can play an important role .

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it could be inferred that the compound may influence redox reactions and associated biochemical pathways.

Result of Action

Given its potential interaction with oxidoreductase proteins , it could be inferred that the compound may influence redox reactions at the molecular level, potentially affecting cellular processes.

properties

IUPAC Name

2-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3.C2H2O4/c1-27-21-11-19(12-22(13-21)28-2)17-29-16-18-6-9-25(10-7-18)14-20-15-26-8-4-3-5-23(26)24-20;3-1(4)2(5)6/h3-5,8,11-13,15,18H,6-7,9-10,14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDRLAMIVCFZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CN4C=CC=CC4=N3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate

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